4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(furan-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9-4-11(5-13(16)19-9)20-12-6-15(7-12)14(17)10-2-3-18-8-10/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFOQKRXDVQMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the furan-3-carbonyl azetidine intermediate. This intermediate is then reacted with a suitable pyranone derivative under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohols or other reduced products.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives.
Scientific Research Applications
4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula assumes azetidine (C₃H₆N), furan-3-carbonyl (C₅H₃O₂), and pyran-2-one (C₆H₆O₂) with ether linkage.
Key Observations:
Substituent Effects on Reactivity: The furan-3-carbonyl group in the target compound introduces an electron-donating heterocycle, which could stabilize intermediates in nucleophilic addition reactions (e.g., at the enone double bond of the pyranone core) compared to electron-withdrawing groups like chlorine in Analog 1 . Steric Factors: The bulkier 2-methoxyphenyl group in Analog 2 may hinder intermolecular interactions or ring-closure reactions relative to the smaller furan substituent in the target compound .
Physicochemical Properties :
- Lipophilicity : Analog 1 (Cl-substituted) likely exhibits higher lipophilicity (logP ~2.8 estimated) than the target compound (logP ~1.9) due to the chlorine atom, impacting membrane permeability .
- Solubility : The methoxy group in Analog 2 enhances water solubility compared to the furan and chloro analogs, critical for bioavailability in aqueous environments .
Synthetic Pathways: The target compound’s synthesis may mirror methods used for Analog 1 and 2, such as coupling 4-hydroxy-6-methylpyran-2-one with functionalized azetidine precursors under base-free or triethylamine-mediated conditions .
Research Implications and Limitations
- Gaps in Data : Experimental data on the target compound’s spectral properties (IR, NMR) and reactivity under varying conditions are absent in the evidence, limiting a direct empirical comparison.
Biological Activity
4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a pyranone ring, a furan moiety, and an azetidine unit. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Formula: C14H13NO5
- Molecular Weight: 273.26 g/mol
- CAS Number: 1798512-23-8
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.7 |
| A549 (Lung Cancer) | 15.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: It potentially modulates receptor activity, affecting signaling pathways associated with cell growth and survival.
Case Studies
A recent study published in the Journal of Medicinal Chemistry evaluated the compound's activity against resistant bacterial strains. The findings showed that structural modifications could enhance its potency and selectivity, suggesting avenues for further development .
Another study highlighted its anticancer properties, indicating that derivatives of this compound exhibited improved efficacy against multidrug-resistant cancer cells, providing insights into structure–activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
